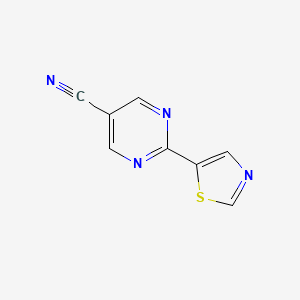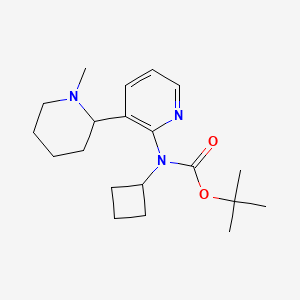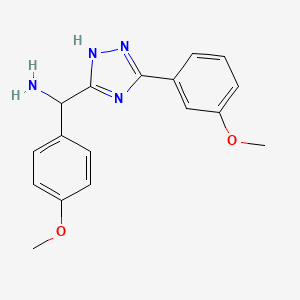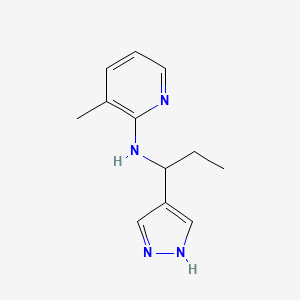
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and propargyl bromide.
Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting 4-iodoaniline with a suitable reagent like hydrazine hydrate under reflux conditions.
Alkylation: The resulting pyrazole intermediate is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Sonogashira coupling partners.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while cycloaddition reactions can produce triazole-containing compounds.
科学的研究の応用
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Uniqueness
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding. This property can be exploited in the design of new materials and drugs with enhanced properties.
特性
分子式 |
C12H9IN2 |
|---|---|
分子量 |
308.12 g/mol |
IUPAC名 |
4-(4-iodophenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C12H9IN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2 |
InChIキー |
VGHVTSDWABWANK-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C=C(C=N1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















